pentakis(boric acid) tridecaamine
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Overview
Description
Azane, commonly known as ammonia, is a simple compound consisting of nitrogen and hydrogen with the chemical formula NH₃. It is a colorless gas with a pungent odor and is highly soluble in water. Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron with the chemical formula H₃BO₃. It appears as a white crystalline solid and is soluble in water. Both compounds have significant industrial and scientific applications.
Preparation Methods
Azane
Azane can be synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst:
N2+3H2→2NH3
Boric Acid
Boric acid is typically produced by reacting borax (sodium tetraborate) with a mineral acid such as hydrochloric acid:
Na2B4O7⋅10H2O+2HCl→4H3BO3+2NaCl+5H2O
Chemical Reactions Analysis
Azane
Azane undergoes various chemical reactions, including:
Oxidation: Azane can be oxidized to form nitrogen gas and water.
4NH3+3O2→2N2+6H2O
Reduction: Azane can act as a reducing agent, reducing metal oxides to metals.
3CuO+2NH3→3Cu+N2+3H2O
Substitution: Azane can react with halogens to form halides.
NH3+Cl2→NH2Cl+HCl
Boric Acid
Boric acid undergoes reactions such as:
Esterification: Reacts with alcohols to form borate esters.
H3BO3+3ROH→B(OR)3+3H2O
Dehydration: Heating boric acid leads to the formation of boron trioxide.
2H3BO3→B2O3+3H2O
Scientific Research Applications
Azane
Azane is widely used in:
Chemistry: As a precursor to nitrogen-containing compounds.
Biology: As a nitrogen source for microorganisms.
Medicine: In the synthesis of pharmaceuticals.
Industry: In the production of fertilizers and explosives.
Boric Acid
Boric acid has applications in:
Chemistry: As a reagent in organic synthesis.
Biology: As an antiseptic and insecticide.
Medicine: In the treatment of fungal infections.
Industry: In the manufacture of glass, ceramics, and as a neutron absorber in nuclear reactors.
Mechanism of Action
Azane
Azane acts as a nucleophile in many reactions due to the lone pair of electrons on the nitrogen atom. It can donate this pair to form bonds with electrophiles.
Boric Acid
Boric acid acts as a Lewis acid by accepting electron pairs from donor molecules. It forms complexes with hydroxyl groups in biological molecules, which can inhibit enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Azane
Similar compounds include:
Hydrazine (N₂H₄): More reactive and used as a rocket propellant.
Methylamine (CH₃NH₂): Used in organic synthesis and as a precursor to pharmaceuticals.
Boric Acid
Boron Trioxide (B₂O₃): Used in glass and ceramics.
Borax (Na₂B₄O₇): Used in detergents and as a flux in metallurgy.
Azane and boric acid are unique due to their specific chemical properties and wide range of applications in various fields.
Properties
IUPAC Name |
azane;boric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5BH3O3.13H3N/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;13*1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUJRUHMJLNTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.N.N.N.N.N.N.N.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5H54N13O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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